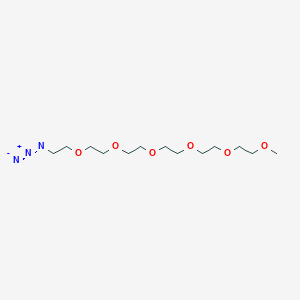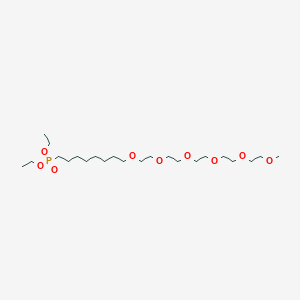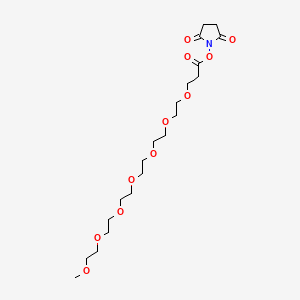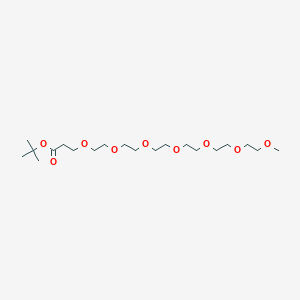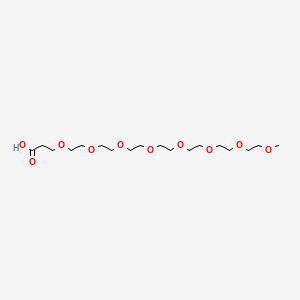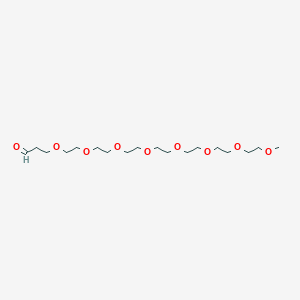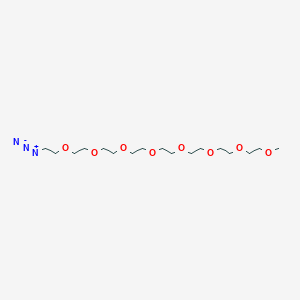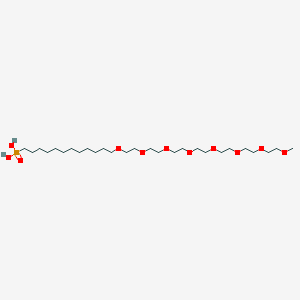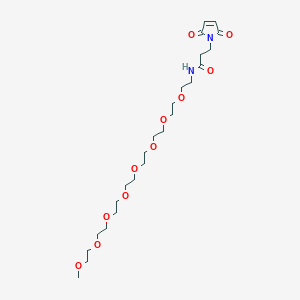![molecular formula C14H11NO2S2 B609360 4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol CAS No. 1110905-26-4](/img/structure/B609360.png)
4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MTBT is an inhibitor of the proliferation of cancer cells. It induces cell cycle arrest and activates p38 MAPK.
Applications De Recherche Scientifique
Molecular Aggregation and Solvent Effects
- The compound shows varying fluorescence emission in different organic solvents, indicating its potential in spectroscopic studies and material sciences. The study by Matwijczuk et al. (2016) highlights how the fluorescence lifetimes and circular dichroism (CD) spectra of related compounds indicate molecular aggregation processes influenced by the structure of the substituent group (Matwijczuk et al., 2016).
Antimicrobial Properties
- Compounds with a structure similar to 4-[2-(3-Methylthiophen-2-yl)-1,3-thiazol-4-yl]benzene-1,2-diol have been studied for their antibacterial and antifungal activities. A study by Narayana et al. (2006) found that such compounds possess promising antibacterial and antifungal activities against various microorganisms (Narayana et al., 2006).
Photovoltaic Applications
- The compound's related structures have been explored in the context of polymer photovoltaic devices, as reported by Helgesen et al. (2010). The study investigated the use of such compounds in mixtures with soluble methanofullerenes for photovoltaic applications, indicating potential use in solar energy technologies (Helgesen et al., 2010).
Fluorescence and Molecular Aggregation Effects
- Further studies on the fluorescence effects in aqueous solutions of related compounds were conducted by Matwijczuk et al. (2018). This research provides insights into how molecular aggregation and charge transfer effects influence fluorescence, suggesting applications in molecular sensing and detection (Matwijczuk et al., 2018).
Propriétés
Numéro CAS |
1110905-26-4 |
|---|---|
Formule moléculaire |
C14H11NO2S2 |
Poids moléculaire |
289.36 |
Nom IUPAC |
2-(3-Methylthiophen-2-yl)-4-(3,4-dihydroxyphenyl)thiazole |
InChI |
InChI=1S/C14H11NO2S2/c1-8-4-5-18-13(8)14-15-10(7-19-14)9-2-3-11(16)12(17)6-9/h2-7,16-17H,1H3 |
Clé InChI |
GPOLRXTYEHGQTM-UHFFFAOYSA-N |
SMILES |
OC1=CC=C(C2=CSC(C3=C(C)C=CS3)=N2)C=C1O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MTBT; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



